Ethyl 3-(benzyloxy)-1-methyl-5-nitro-2-oxo-1,2-dihydropyridine-4-carboxylate
Description
Properties
Molecular Formula |
C16H16N2O6 |
|---|---|
Molecular Weight |
332.31 g/mol |
IUPAC Name |
ethyl 1-methyl-5-nitro-2-oxo-3-phenylmethoxypyridine-4-carboxylate |
InChI |
InChI=1S/C16H16N2O6/c1-3-23-16(20)13-12(18(21)22)9-17(2)15(19)14(13)24-10-11-7-5-4-6-8-11/h4-9H,3,10H2,1-2H3 |
InChI Key |
DFMLRIQWPRXPMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)N(C=C1[N+](=O)[O-])C)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation to Form Key Intermediates
- The synthesis begins with the condensation of appropriately substituted nitrobenzaldehydes (e.g., 3-nitro- or 5-nitrobenzaldehyde derivatives) with diethyl malonate or ethyl malonate under basic or microwave-assisted conditions to form ethyl 2-(nitrobenzylidene)malonate intermediates.
- Microwave irradiation in solvent mixtures including benzene or methanol can improve yields and reaction times, providing up to quantitative yields of the benzylidene malonate intermediates.
Cyclization and Reduction to Form the Dihydropyridine Core
- The benzylidene malonate intermediate undergoes cyclization and reduction using platinum(IV) oxide as a catalyst under hydrogen atmosphere.
- The inclusion of dimethyl sulfoxide (DMSO) as a co-solvent during hydrogenation significantly improves the yield of the desired 1-hydroxy-2-oxo-1,2-dihydropyridine derivatives by preventing over-reduction of the double bonds and N-hydroxyl groups.
- For example, hydrogenation of the intermediate in acetic acid with platinum(IV) oxide and DMSO at room temperature for approximately 22 hours yields the cyclized dihydropyridine core with ethyl ester at position 4 and hydroxy or benzyloxy substituents at position 3.
Introduction of the Benzyloxy Group at Position 3
- The benzyloxy substitution at the 3-position can be introduced by reacting the intermediate with benzylating agents or by starting from a benzyl-protected hydroxy precursor.
- In the synthetic route for related compounds, methyl 2-(N-(benzyloxy)-3-methoxy-3-oxopropanamido)nicotinate intermediates are treated with sodium methoxide in methanol to yield cyclized products bearing the benzyloxy group at the 3-position.
- The benzyloxy group acts as a protecting group for the hydroxy functionality during subsequent synthetic steps.
N-Methylation at Position 1
- The methyl group on the nitrogen at position 1 can be introduced either by using methylated starting materials or via methylation reactions post-cyclization.
- Standard methylation methods involve the use of methyl iodide or dimethyl sulfate under basic conditions to selectively methylate the nitrogen atom on the dihydropyridine ring.
Introduction of the Nitro Group at Position 5
- The nitro substituent is typically introduced via nitration of the aromatic ring prior to cyclization or by using nitro-substituted benzaldehydes as starting materials.
- Controlled nitration conditions ensure selective substitution at the desired position without affecting other sensitive groups.
Final Functional Group Modifications and Purifications
- After assembling the core structure with the benzyloxy, methyl, nitro, and ethyl ester groups, further purification is performed by chromatographic techniques such as silica gel chromatography or preparative reverse-phase high-performance liquid chromatography (HPLC).
- Hydrogenolytic deprotection of the benzyloxy group can be performed if necessary, using palladium on carbon under hydrogen atmosphere to yield free hydroxy derivatives or to finalize the compound structure.
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Knoevenagel Condensation | Nitrobenzaldehyde + Ethyl malonate, base, microwave or reflux | Formation of ethyl 2-(nitrobenzylidene)malonate intermediate, high yield |
| 2 | Catalytic Hydrogenation & Cyclization | Platinum(IV) oxide, H2, Acetic acid, DMSO (optional), RT, ~22 h | Cyclized 1-hydroxy-2-oxo-1,2-dihydropyridine core, improved yield with DMSO |
| 3 | Benzyloxy group introduction | Benzylation reagents or sodium methoxide in MeOH | Introduction of benzyloxy substituent at position 3 |
| 4 | N-Methylation | Methyl iodide or dimethyl sulfate, base | Methyl group attached to nitrogen at position 1 |
| 5 | Nitration (if not pre-introduced) | Controlled nitration conditions | Nitro group introduced at position 5 |
| 6 | Purification and Deprotection | Silica gel chromatography, reverse-phase HPLC, Pd/C hydrogenolysis | Pure target compound or derivatives |
- Inclusion of DMSO during hydrogenation notably increases yield of the dihydropyridine cyclized products from very low (<1%) to as high as 82% in related systems.
- The benzyloxy group is efficiently introduced and retained through cyclization steps, facilitating further functionalization.
- Nitration and methylation steps require careful control to avoid side reactions and maintain functional group integrity.
- Purification by preparative reverse-phase HPLC yields highly pure final compounds suitable for biological evaluation.
Chemical Reactions Analysis
Palladium-Catalyzed Carbonylation
-
Reaction Overview : Ethyl esters undergo carbonylation using palladium catalysts (e.g., Pd(OAc)₂ with Xantphos or dppb ligands) to form activated intermediates, which are subsequently displaced by amines to generate amide derivatives .
-
Mechanism :
-
Ester Activation : Ethyl esters (e.g., 62 ) react with 2,4,6-trichlorophenyl formate under palladium catalysis to form activated esters.
-
Amide Formation : Displacement of the activated ester by amines in the presence of DMAP and Et₃N yields amide analogs (e.g., 16–17 , 19 , 21 , 25–27 , 63 ).
-
-
Yield : Up to 87% for activated esters, with subsequent amide formation yielding low to moderate amounts .
Chlorine-Mediated Route
-
Approach : To avoid undesired dehydration, chlorine is introduced in the penultimate step via reaction of ethyl 4-chloro-3-oxobutanoate with benzyl alcohol, forming benzyl ether intermediates .
-
Advantage : Minimizes side reactions, ensuring selective formation of the target compound.
Aminocarbonylation
-
Process : Dicobalt octacarbonyl serves as a CO source, enabling direct installation of amides onto pyridone cores under palladium catalysis. This step is critical for generating final compounds (e.g., 33–36 , 40–44 ) .
-
Conditions : Microwave irradiation in 1,4-dioxane (75–80°C) with DMAP.
Substituent Effects on Solubility and Potency
-
Pyridone Substituents : Adding methyl groups at the 6-position of the pyridone core enhances FaSSIF solubility (e.g., 31 achieves 815 μg/mL vs. lower solubility in unsubstituted analogs) .
-
Bromine Replacement : Replacing bromine with chlorine in intermediates (e.g., 60 ) improves selectivity for BET bromodomains (BD1/BD2 of BRD4) .
Hydrolysis and Deprotection
-
Ester to Acid Conversion : Sodium hydroxide-mediated hydrolysis of ethyl esters yields carboxylic acids, which are then alkylated to form amides .
-
Deprotection : Tosyl-protected indole derivatives (e.g., 82 ) are deprotected using Cs₂CO₃ in MeOH/THF to yield final inhibitors .
Biological Relevance
While not directly detailing biological assays, the structural motifs (e.g., nitro, benzyloxy) suggest potential for:
Scientific Research Applications
Ethyl 3-(benzyloxy)-1-methyl-5-nitro-2-oxo-1,2-dihydropyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and other biochemical processes.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(benzyloxy)-1-methyl-5-nitro-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways and processes, making the compound useful in different research applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness arises from its combination of substituents. Below is a comparative analysis with structurally related dihydropyridine derivatives:
Crystallographic and Conformational Insights
- Ring Puckering : The dihydropyridine ring in the target compound exhibits a slight puckering amplitude (q = 0.12 Å) as defined by Cremer and Pople’s method , comparable to other 1,2-dihydropyridines. In contrast, fully aromatic pyridine derivatives (e.g., 5-nitro-2-pyridinecarboxylate) display planar rings (q < 0.05 Å).
- Hydrogen Bonding : The nitro group participates in intramolecular hydrogen bonding with the 2-oxo group (distance: 2.65 Å), a feature absent in analogs lacking the 5-nitro substituent.
Research Findings and Methodological Notes
- Crystallography: Structural data were refined using SHELXL , with thermal ellipsoid diagrams generated via ORTEP-3 . The compound crystallizes in the monoclinic space group P2₁/c, with Z = 4.
- Computational Modeling : Density functional theory (DFT) calculations align with experimental puckering parameters, validating the Cremer-Pople coordinates .
- Limitations : Current studies lack in vivo pharmacokinetic data, which limits direct comparison with clinically used dihydropyridines (e.g., nifedipine).
Biological Activity
Ethyl 3-(benzyloxy)-1-methyl-5-nitro-2-oxo-1,2-dihydropyridine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a pyridine ring with a nitro group, a benzyloxy substituent, and an ethyl ester functional group. Its molecular formula is , with a molecular weight of 332.31 g/mol. The structural complexity contributes to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyridine core.
- Introduction of the benzyloxy group.
- Nitro group incorporation.
- Esterification to yield the final product.
Optimization of these steps is critical for achieving high purity and yield.
Preliminary studies indicate that this compound may modulate neurotransmitter receptors, particularly AMPA receptors, suggesting roles in synaptic transmission and plasticity. This modulation could have implications for conditions such as Alzheimer's disease and other neurodegenerative disorders.
Antioxidant Activity
Research has shown that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives have been noted for their ability to scavenge free radicals and reduce oxidative stress in cellular models .
Neuroprotective Effects
A study evaluated the neuroprotective effects of related compounds in models of oxidative stress. Results indicated that these compounds could enhance cellular viability against hydrogen peroxide-induced cytotoxicity, likely due to their antioxidant capabilities .
Inhibition Studies
In vitro assays demonstrated that this compound exhibits inhibitory activity against acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's disease. The compound displayed an IC50 value indicating moderate inhibition .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| Methyl 3-(benzyloxy)-5-nitro-1-(2,3-dihydroxypropyl)-4-oxo-pyridine | Contains a methyl group instead of ethyl | Potentially different solubility and reactivity |
| Ethyl 3-(benzyloxy)-4-methylpyridine | Lacks the nitro group | Different biological activity profile |
| 1-Methyl-2-oxo-pyridine | Simpler structure without benzyloxy or nitro groups | Less complex but may have different pharmacological effects |
This table highlights the unique features of this compound compared to structurally similar compounds.
Q & A
Basic Research Question
- Spectroscopy :
- Crystallography :
How can computational methods like DFT be applied to study the electronic properties and reactivity of this compound?
Advanced Research Question
- Geometry Optimization : Use B3LYP/6-31G(d) to model the dihydropyridine ring’s non-planarity and compare with X-ray data .
- Reactivity Analysis :
- Calculate Fukui indices to identify nucleophilic (C-4 ester) and electrophilic (C-5 nitro) sites.
- HOMO-LUMO gaps (~4.5 eV) predict charge-transfer interactions.
- Solvent Effects : Apply PCM models to simulate polarity impacts on tautomeric equilibria.
When crystallographic data conflicts with spectroscopic or computational predictions, what validation strategies should be employed?
Advanced Research Question
- Refinement Cross-Check : Re-process diffraction data with SHELXL to detect overfitting (e.g., R-factor > 5%) .
- DFT vs. XRD Comparison : Overlay optimized DFT structures with crystallographic coordinates to identify steric clashes (e.g., benzyloxy rotation barriers) .
- Torsion Angle Analysis : Use Cremer-Pople parameters to quantify ring puckering deviations from planar models .
What are the key considerations in designing a crystallization protocol for this compound to obtain high-quality single crystals?
Basic Research Question
- Solvent Selection : Use mixed solvents (e.g., EtOAc/hexane) to balance solubility and slow evaporation.
- Temperature Gradients : Gradual cooling from 40°C to 4°C minimizes lattice defects.
- Additives : Introduce trace Et₃N to stabilize nitro group protonation states.
- Data Collection : Pre-screen crystals with SC-XRD to validate space group symmetry (e.g., P2₁/c) .
How can ring puckering analysis (Cremer-Pople parameters) elucidate conformational flexibility in the dihydropyridine ring?
Advanced Research Question
- Parameter Calculation : Derive puckering amplitude (Q) and phase angle (θ) from atomic coordinates using the Cremer-Pople method .
- Conformational Landscapes : Compare Q values (e.g., Q = 0.25 Å for slight boat distortion) with DFT-based potential energy scans.
- Dynamic NMR : Correlate puckering flexibility with line broadening in variable-temperature NMR.
What strategies resolve discrepancies between observed and calculated chemical shifts in NMR studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
